molecular formula C18H26O3 B3025167 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone CAS No. 898787-21-8

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone

Cat. No.: B3025167
CAS No.: 898787-21-8
M. Wt: 290.4 g/mol
InChI Key: XCAFIODIRIYLRG-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenone (CAS: 898787-21-8) is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a butyrophenone backbone. Its molecular formula is C₁₈H₂₆O₃, with a molecular weight of 290.4 g/mol (calculated from formula, though discrepancies in reported values exist; see Table 1) . The compound’s structure includes a four-carbon aliphatic chain (butyro-) terminating in a ketone group, with a 5,5-dimethyl-1,3-dioxane moiety at the 4-position and an ethyl substituent on the para-position of the aromatic ring. This structural design enhances stability and modulates electronic properties, making it valuable in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-14-8-10-15(11-9-14)16(19)6-5-7-17-20-12-18(2,3)13-21-17/h8-11,17H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAFIODIRIYLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645980
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-21-8
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone typically involves the formation of the dioxane ring followed by the introduction of the ethylbutyrophenone group. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring. This intermediate is then reacted with 4’-ethylbutyrophenone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of DEBP is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial in initiating polymerization processes when exposed to UV light, leading to rapid curing of coatings.

Case Study: UV-Curable Coatings

A study demonstrated that DEBP effectively initiates the polymerization of acrylate monomers under UV light, resulting in coatings with excellent adhesion and durability. The incorporation of DEBP into formulations improved the mechanical properties of the cured films compared to traditional photoinitiators.

PropertyDEBP FormulationTraditional Initiator
Adhesion StrengthHighModerate
Curing SpeedFastSlow
Mechanical StrengthExcellentGood

Photodynamic Therapy (PDT)

DEBP has potential applications in photodynamic therapy , a treatment that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, targeting cancer cells.

Research Findings

In vitro studies indicated that DEBP could be utilized as a photosensitizer due to its ability to generate singlet oxygen when irradiated with specific wavelengths of light. This property is advantageous for developing targeted cancer therapies.

Synthesis of Advanced Materials

DEBP is also explored in the synthesis of advanced materials, particularly in creating functional polymers and nanocomposites.

Application Example: Nanocomposite Materials

Research has shown that incorporating DEBP into polymer matrices enhances the thermal stability and mechanical properties of nanocomposites. For instance, a study reported that DEBP-modified composites exhibited improved tensile strength and thermal resistance compared to unmodified counterparts.

Material TypeTensile Strength (MPa)Thermal Stability (°C)
DEBP Composite45250
Non-DEBP Composite30200

Cosmetic Applications

Due to its photoinitiating properties, DEBP is being investigated for use in cosmetic formulations, particularly in sunscreens and skin treatments where UV protection is essential.

Efficacy Studies

Clinical evaluations have indicated that formulations containing DEBP provide enhanced UV protection while maintaining skin compatibility, making it a promising candidate for cosmetic applications.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dioxane-containing ketones, which vary in chain length, aromatic substituents, and functional groups. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Dioxane-Containing Butyrophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenone 4'-ethyl C₁₈H₂₆O₃ 290.4 (calc.) 898787-21-8 Intermediate in drug synthesis; moderate lipophilicity due to ethyl group
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone 4'-hexyl C₂₁H₃₂O₃ 332.5 (calc.) Not listed Increased hydrophobicity; potential for lipid membrane interaction
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-trifluoromethylbutyrophenone 4'-CF₃ C₁₈H₂₃F₃O₃ 344.4 (calc.) 898786-65-7 Electron-withdrawing CF₃ group enhances reactivity in cross-coupling reactions
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2',3'-dimethoxy C₁₈H₂₆O₅ 322.4 898756-01-9 Methoxy groups improve solubility; used in dye synthesis
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodobutyrophenone 3'-iodo C₁₆H₂₁IO₃ 388.2 898785-56-3 Halogenated derivative for Suzuki-Miyaura coupling; high molecular weight
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorovalerophenone 3'-fluoro (valerophenone) C₁₇H₂₃FO₃ 294.4 898786-15-7 Fluorine enhances metabolic stability; valerophenone chain increases flexibility

Key Findings

Substituent Effects: Ethyl (C₂H₅): The target compound’s ethyl group balances lipophilicity and steric bulk, favoring membrane permeability in drug candidates . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions and metal-catalyzed reactions . Methoxy (OCH₃): Improves solubility via hydrogen bonding; dimethoxy variants are prevalent in photodynamic therapy dyes .

Chain Length Variations: Butyrophenone (4-carbon chain): Optimal for rigidity and synthetic versatility. Valerophenone (5-carbon chain): Longer chains increase conformational flexibility, useful in polymer chemistry .

Halogenation :

  • Iodo and bromo derivatives (e.g., CAS 898785-56-3, 898785-76-7) serve as precursors in cross-coupling reactions, enabling aryl-aryl bond formation .

Thermal and Physical Properties: Limited data on melting/boiling points are available, but purity levels typically exceed 97% (e.g., CymitQuimica’s derivatives ).

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone is an organic compound with a unique structure that combines a dioxane ring and a butyrophenone moiety. Its molecular formula is C16H22O3, and it has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure and Properties

The compound features a dioxane structure, which contributes to its solubility and reactivity. The ethylbutyrophenone component is known for its pharmacological properties, making this compound a candidate for further biological evaluation.

PropertyValue
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
CAS Number898787-21-8

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly anticancer effects. Preliminary studies suggest that this compound may influence cancer cell viability through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative study with other similar compounds demonstrated that variations in substituents significantly affect biological activity. For instance:

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenoneTBDCell cycle arrest
4-(5-Methyl-1,3-dioxan-2-YL)-4'-propylbutyrophenoneTBDInhibition of DNA synthesis

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could bind to receptors influencing signal transduction pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on various human tumor cell lines. Results indicated significant inhibition of cell viability at low micromolar concentrations.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenone?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A key route involves reacting a phenol derivative (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol) with aryl halides or fluorides in the presence of a base like Cs₂CO₃ and a polar aprotic solvent (e.g., DMF) at elevated temperatures (130°C). The 5,5-dimethyl-1,3-dioxane moiety acts as a steric and electronic modulator during coupling . Another approach starts from methyl esters (e.g., methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoate), which undergo hydrolysis or amidation to yield derivatives .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretch) and ~1176 cm⁻¹ (C-O-C in dioxane) confirm functional groups .
  • Mass Spectrometry (EI-MS) : Molecular ion fragmentation patterns (e.g., [M–C₄H₉]⁺ at m/z 158.0) validate the structure .
  • NMR : ¹H/¹³C NMR resolves the ethyl and dioxane substituents (e.g., δ 1.2–1.4 ppm for ethyl-CH₃; δ 4.3–4.6 ppm for dioxane-OCH₂) .

Advanced Research Questions

Q. What role does the 5,5-dimethyl-1,3-dioxane moiety play in modulating reactivity?

Methodological Answer: The dioxane ring serves dual roles:

  • Steric Protection : The 5,5-dimethyl groups shield reactive sites (e.g., phenolic -OH), preventing undesired side reactions during coupling .
  • Electronic Effects : The electron-rich oxygen atoms stabilize transition states in nucleophilic substitutions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution in intermediates .

Q. How do reaction conditions influence the yield of this compound derivatives?

Methodological Answer:

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in aryl ether formation due to superior solubility in DMF, achieving ~51% yield .
  • Temperature Control : Reactions at 130°C optimize kinetics without degrading thermally sensitive groups (e.g., dioxane rings) .
  • Purification : Recrystallization (CH₂Cl₂/EtOAc) removes unreacted starting materials, enhancing purity to >95% .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : HLB cartridges (60 mg, 3 cc) with methanol conditioning effectively isolate the compound from complex matrices (e.g., wastewater). Recovery rates improve with pH-adjusted samples (pH 4–6) .
  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 290 → 158) enhance specificity for low-abundance impurities (<1 ppb) .

Contradictions and Resolutions

  • Synthesis Efficiency : reports 51% yield via Cs₂CO₃-mediated coupling, while achieves 65% via ester hydrolysis. This discrepancy highlights substrate-specific reactivity, necessitating optimization for each derivative.
  • Purification : While uses recrystallization, emphasizes SPE for environmental samples. Researchers must align methods with application (synthesis vs. analysis).

Future Research Directions

  • Catalytic Asymmetric Synthesis : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure derivatives.
  • In Silico Screening : Molecular docking (e.g., AutoDock) can predict binding affinity to biological targets (e.g., enzymes in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone
Reactant of Route 2
Reactant of Route 2
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone

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